molecular formula C15H20N2O5 B572138 1-BOC-3-(4-nitrophenoxymethyl)azetidine CAS No. 1355248-07-5

1-BOC-3-(4-nitrophenoxymethyl)azetidine

Cat. No.: B572138
CAS No.: 1355248-07-5
M. Wt: 308.334
InChI Key: KYGJTBZVRZMVOR-UHFFFAOYSA-N
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Description

Safety and Hazards

When handling 1-BOC-3-(4-nitrophenoxymethyl)azetidine, personal protective equipment and face protection should be worn . It’s important to ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing . The containers should be kept tightly closed in a dry, cool, and well-ventilated place .

Preparation Methods

The synthesis of 1-BOC-3-(4-nitrophenoxymethyl)azetidine typically involves the reaction of 3-azetidinone with tert-butyl chloroformate (BOC anhydride) in the presence of a base to form the BOC-protected azetidine intermediate. This intermediate is then reacted with 4-nitrophenol in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to yield the final product. The reaction conditions generally include anhydrous solvents and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

1-BOC-3-(4-nitrophenoxymethyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The BOC protecting group can be removed under acidic conditions to yield the free amine.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-BOC-3-(4-nitrophenoxymethyl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-BOC-3-(4-nitrophenoxymethyl)azetidine largely depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

1-BOC-3-(4-nitrophenoxymethyl)azetidine can be compared with other azetidine derivatives, such as:

Properties

IUPAC Name

tert-butyl 3-[(4-nitrophenoxy)methyl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-8-11(9-16)10-21-13-6-4-12(5-7-13)17(19)20/h4-7,11H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGJTBZVRZMVOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742809
Record name tert-Butyl 3-[(4-nitrophenoxy)methyl]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355248-07-5
Record name 1-Azetidinecarboxylic acid, 3-[(4-nitrophenoxy)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355248-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-[(4-nitrophenoxy)methyl]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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